Cas no 1765-14-6 (Benzeneethanesulfonamide, 4-(trifluoromethyl)-)

ベンゼンエタンスルホンアミド、4-(トリフルオロメチル)-は、有機合成化学において重要なスルホンアミド系化合物です。分子構造中のトリフルオロメチル基(-CF3)が高い電子求引性を示し、反応性や安定性に優れた特性を付与します。特に医薬品中間体や機能性材料の合成において、高い反応選択性と収率が期待できます。スルホンアミド基は生体適合性に優れ、薬理活性化合物の設計にも適しています。有機溶媒への溶解性が良好であり、合成プロセスでの取り扱いが容易です。また、熱的安定性が高く、保存性にも優れています。

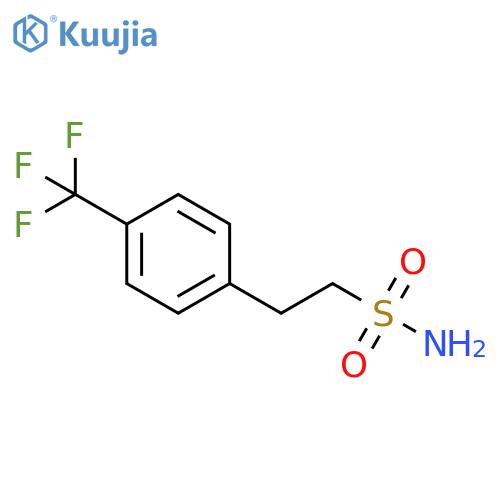

1765-14-6 structure

商品名:Benzeneethanesulfonamide, 4-(trifluoromethyl)-

CAS番号:1765-14-6

MF:C9H10F3NO2S

メガワット:253.241411685944

CID:5244833

Benzeneethanesulfonamide, 4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzeneethanesulfonamide, 4-(trifluoromethyl)-

-

- インチ: 1S/C9H10F3NO2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2,(H2,13,14,15)

- InChIKey: KUTSPHSUFSXTIB-UHFFFAOYSA-N

- ほほえんだ: C1(CCS(N)(=O)=O)=CC=C(C(F)(F)F)C=C1

Benzeneethanesulfonamide, 4-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-283872-10.0g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 | |

| 1PlusChem | 1P028BVG-5g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 5g |

$3952.00 | 2024-06-19 | |

| Aaron | AR028C3S-50mg |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 50mg |

$372.00 | 2025-02-16 | |

| 1PlusChem | 1P028BVG-100mg |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 100mg |

$527.00 | 2024-06-19 | |

| Aaron | AR028C3S-250mg |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 250mg |

$765.00 | 2025-02-16 | |

| 1PlusChem | 1P028BVG-10g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 10g |

$5831.00 | 2024-06-19 | |

| Enamine | EN300-283872-0.25g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95.0% | 0.25g |

$538.0 | 2025-03-19 | |

| Enamine | EN300-283872-0.5g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95.0% | 0.5g |

$847.0 | 2025-03-19 | |

| Enamine | EN300-283872-0.1g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95.0% | 0.1g |

$376.0 | 2025-03-19 | |

| 1PlusChem | 1P028BVG-1g |

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide |

1765-14-6 | 95% | 1g |

$1405.00 | 2024-06-19 |

Benzeneethanesulfonamide, 4-(trifluoromethyl)- 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1765-14-6 (Benzeneethanesulfonamide, 4-(trifluoromethyl)-) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量